6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one
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Overview
Description
6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one is a heterocyclic compound with a unique bicyclic structure It contains both sulfur and nitrogen atoms within its ring system, which contributes to its distinctive chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one typically involves the reaction of malononitrile with phenyl isothiocyanate in the presence of a base such as sodium hydride in dimethylformamide (DMF). This reaction forms an intermediate, which is then further reacted with additional equivalents of phenyl isothiocyanate to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The sulfur and nitrogen atoms in the ring system play a crucial role in these interactions, facilitating binding through hydrogen bonding or coordination with metal ions.
Comparison with Similar Compounds
6-Amino-4H,7H-[1,3]dithiino[5,4-d]pyrimidin-8-one can be compared with other similar heterocyclic compounds, such as:
Pyrimido[4,5-d]pyrimidines: These compounds share a similar bicyclic structure but differ in the arrangement of nitrogen atoms.
Thiazolopyrimidines: These compounds contain sulfur and nitrogen atoms but have a different ring fusion pattern.
Benzothiazoles: These compounds have a benzene ring fused with a thiazole ring, offering different electronic properties.
Properties
CAS No. |
99420-69-6 |
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Molecular Formula |
C6H7N3OS2 |
Molecular Weight |
201.3 g/mol |
IUPAC Name |
6-amino-4,7-dihydro-[1,3]dithiino[5,4-d]pyrimidin-8-one |
InChI |
InChI=1S/C6H7N3OS2/c7-6-8-3-1-11-2-12-4(3)5(10)9-6/h1-2H2,(H3,7,8,9,10) |
InChI Key |
ZIPHEZLWLFBKNV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=O)NC(=N2)N)SCS1 |
Origin of Product |
United States |
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